Ficaprenol 11

Descripción general

Descripción

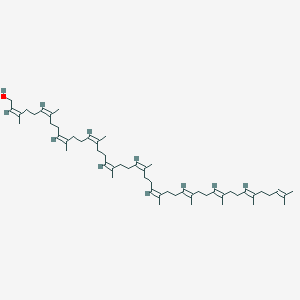

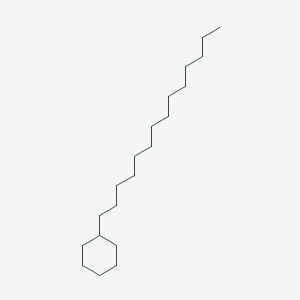

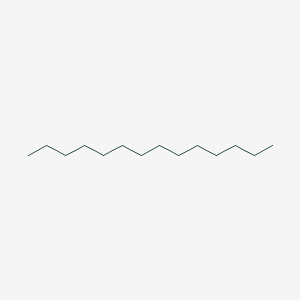

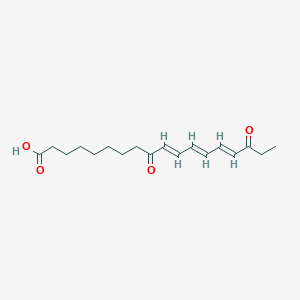

Ficaprenol-11 is a significant polyprenol compound isolated from the leaf tissue of Ficus elastica, commonly known as the decorative rubber plant. It is the major component in a mixture of polyprenols found in the plant, which also includes ficaprenol-10 and -12, among others. Polyprenols like ficaprenol-11 play a crucial role in the biosynthesis of bacterial cell walls and are involved in the biosynthesis of the O-polysaccharide portion of lipopolysaccharides in bacteria .

Synthesis Analysis

The synthesis of ficaprenol-11 involves the formation from all-trans-geranylgeranyl pyrophosphate. The compound is characterized by having three trans internal isoprene residues and a cis hydroxyl-terminal isoprene residue. The exact position of these trans isoprene residues was not fully determined, but it is suggested that they are adjacent to the omega-terminal isoprene residue .

Molecular Structure Analysis

The molecular structure of ficaprenol-11 has been elucidated using 13C nuclear magnetic resonance (NMR). This analysis has determined the location of the internal trans and cis isoprene units. The alignment of these units is estimated to be in the order of the omega-terminal unit, followed by three trans units, then six cis units, and finally the alpha-terminal cis alcohol unit .

Chemical Reactions Analysis

Ficaprenol-11 is involved in the biosynthesis of bacterial O-antigenic polysaccharides. A study demonstrated that a chemically synthesized galactosyl ficaprenol diphosphate, which is derived from ficaprenol-11, can be used as a substrate for the in vitro synthesis of the Salmonella O-polysaccharide. This process involves the transfer of sugars onto the ficaprenol backbone, indicating the compound's role as an intermediate in the biosynthetic pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of ficaprenol-11 are inferred from its role in biological systems and its structural characterization. As a polyprenol, it is likely to be a lipophilic molecule with a significant hydrophobic tail and a polar hydroxyl group, which allows it to interact with other biological molecules and participate in the biosynthesis of complex polysaccharides. The exact physical properties such as melting point, boiling point, and solubility would require further empirical data which is not provided in the abstracts .

Aplicaciones Científicas De Investigación

Characterization and Composition

Ficaprenol-11, a significant component in the mixture of polyprenols isolated from Ficus elastica (decorative rubber plant), has been characterized through various spectroscopy and chromatography techniques. This characterization highlights its unique structural features, including three trans internal isoprene residues and a cis OH-terminal isoprene residue. The studies suggest that ficaprenol-11 and similar compounds may be identical to castaprenol-11 and others, emphasizing their relevance in the plant's biochemistry (Stone et al., 1967). Further structural characterization by Tanaka and Takagi (1979) determined the location of internal trans and cis isoprene units in ficaprenol-11, enhancing understanding of its molecular structure (Tanaka & Takagi, 1979).

Analytical Techniques

The development of high-performance liquid-chromatographic methods has enabled the resolution of ficaprenol and dolichol derivatives. This technique is critical for determining ficaprenol composition and can be applied to various polyprenol mixtures as both an analytical and preparative tool, illustrating the versatility of ficaprenol-11 in scientific research (Keenan, Rice, & Quock, 1977).

Biosynthesis and Distribution

Kurisaki et al. (1997) explored the distribution of polyprenols and dolichols, including ficaprenol-11, in soybean plants. Their study revealed that different plant tissues contain varying quantities of these compounds, with ficaprenols being predominant in leaves. This research contributes to the understanding of the biosynthesis and localization of ficaprenol-11 within plant systems (Kurisaki, Sagami, & Ogura, 1997).

Mecanismo De Acción

Target of Action

Ficaprenol 11, also known as Malloprenol-11, is a type of polyprenol, a class of polyisoprenoid alcohols . Polyprenols play crucial roles in various biological processes, including acting as sugar carrier lipids during the biosynthesis of glycoproteins . .

Mode of Action

It’s known that polyprenols like ficaprenol 11 are involved in the biosynthesis of glycoproteins . They act as coenzymes of membrane-active transport systems for polysaccharides, peptidoglycans, and carbohydrate-containing biopolymers .

Biochemical Pathways

Polyprenols, including Ficaprenol 11, are involved in the biosynthesis of glycoproteins . The reduction pathway leading to the formation of dolichol, a type of polyprenol, was clarified with the identification of SRD5A3, which is the polyprenol reductase . .

Pharmacokinetics

It’s known that polyprenols are lipophilic, suggesting they may have good absorption and distribution characteristics . More research is needed to fully understand the pharmacokinetics of Ficaprenol 11.

Result of Action

Polyprenols like ficaprenol 11 are known to play crucial roles in various biological processes, including acting as sugar carrier lipids during the biosynthesis of glycoproteins .

Propiedades

IUPAC Name |

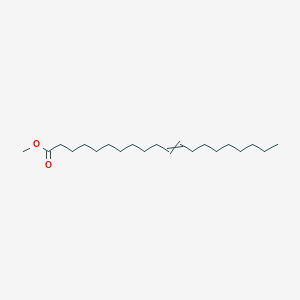

(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H90O/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-56/h23,25,27,29,31,33,35,37,39,41,43,56H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3/b46-25+,47-27+,48-29+,49-31-,50-33-,51-35-,52-37-,53-39-,54-41-,55-43- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKJNHBRVLCYFX-RTRZQXHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CO)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H90O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of Ficaprenol-11?

A: Ficaprenol-11 is a polyprenol, specifically a decaprenol, meaning it consists of 11 isoprene units. [] Its structure includes three internal trans isoprene residues and a cis "OH-terminal" isoprene residue. [] While the exact position of the three internal trans units was not definitively determined, research suggests they are likely adjacent to the omega-terminal isoprene residue. [] Further research utilizing 13C nuclear magnetic resonance confirmed the arrangement of isoprene units in Ficaprenol-11 as: omega-terminal unit, three trans units, six cis units, and alpha-terminal cis alcohol unit. []

Q2: Where has Ficaprenol-11 been found in nature?

A: Ficaprenol-11 was initially isolated from the leaves of the Ficus elastica plant (decorative rubber plant). [] It has also been identified in the whole plant material of Leucaena leucocephala (Leguminosae). [] In Ficus elastica, it is a major component of a polyprenol mixture that also potentially contains smaller amounts of ficaprenol-9 and -13. []

Q3: Are there any suggested pathways for the biosynthesis of Ficaprenol-11?

A: Research suggests that ficaprenols, including Ficaprenol-11, may be synthesized from all-trans-geranylgeranyl pyrophosphate. [] This hypothesis is based on the structural analysis of Ficaprenol-11, specifically the presence of the trans and cis isoprene units in its structure. []

Q4: What analytical techniques have been used to characterize Ficaprenol-11?

A: A combination of techniques has been employed to characterize Ficaprenol-11. These include mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas-liquid chromatography, and thin-layer chromatography. [] Specifically, 13C NMR was instrumental in determining the precise location of the internal trans and cis isoprene units within the Ficaprenol-11 molecule. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)

![Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate](/img/structure/B157293.png)

![(6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B157307.png)